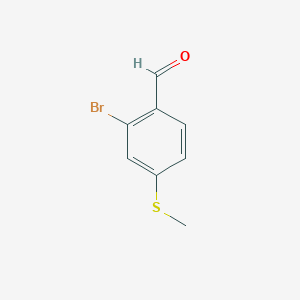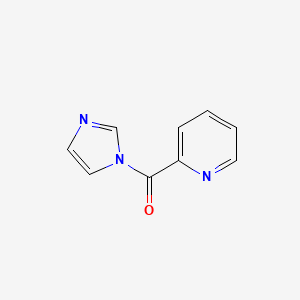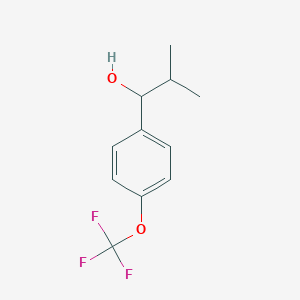
2-Bromo-4-(methylsulfanyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(methylsulfanyl)benzaldehyde: is an organic compound with the molecular formula C8H7BrOS It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a methylthio group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 4-(methylthio)benzaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through reactions such as Suzuki-Miyaura coupling, where boron reagents are used.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the alcohol.
Condensation Reactions: The compound can participate in condensation reactions, forming Schiff bases with amines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted benzaldehydes.
Oxidation Products: 2-Bromo-4-(methylthio)benzoic acid.
Reduction Products: 2-Bromo-4-(methylthio)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-4-(methylsulfanyl)benzaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: It can be used to synthesize bioactive molecules with antibacterial, antifungal, or anticancer properties .
Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(methylsulfanyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, Schiff bases derived from this compound have shown antioxidant activity by scavenging free radicals .
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzaldehyde: Similar structure but lacks the methylthio group.
2-Bromo-4-methylbenzaldehyde: Similar structure but has a methyl group instead of a methylthio group.
2-Bromo-4-methoxybenzaldehyde: Similar structure but has a methoxy group instead of a methylthio group.
Uniqueness: 2-Bromo-4-(methylsulfanyl)benzaldehyde is unique due to the presence of both bromine and methylthio substituents, which confer distinct reactivity and properties. The methylthio group can participate in various chemical reactions, providing additional versatility compared to similar compounds.
Eigenschaften
Molekularformel |
C8H7BrOS |
|---|---|
Molekulargewicht |
231.11 g/mol |
IUPAC-Name |
2-bromo-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H7BrOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 |
InChI-Schlüssel |
WNCYJCBJDXPRIK-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C=C1)C=O)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methylbenzo[b]thiophene-5-carbaldehyde](/img/structure/B8571103.png)


![2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione](/img/structure/B8571130.png)





![Tert-butyl 2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-ylcarbamate](/img/structure/B8571165.png)

